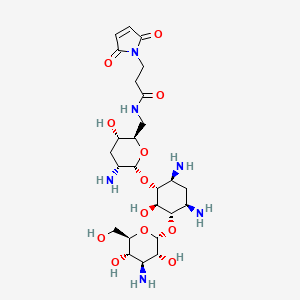

Tobramycin 3-Maleimidopropionate

Description

Tobramycin 3-Maleimidopropionate is a semisynthetic derivative of Tobramycin, an aminoglycoside antibiotic originally isolated from Streptomyces tenebrarius. The compound is synthesized by conjugating a maleimide-functionalized propionate group to Tobramycin, resulting in a molecular formula of C25H42N6O12 and a molecular weight of 618.63 g/mol . This modification introduces a maleimide moiety, enabling its use in targeted drug delivery systems or bioconjugation applications, while retaining antibacterial properties inherent to the Tobramycin scaffold .

Properties

Molecular Formula |

C25H42N6O12 |

|---|---|

Molecular Weight |

618.6 g/mol |

IUPAC Name |

N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

InChI |

InChI=1S/C25H42N6O12/c26-9-5-10(27)23(43-25-20(38)18(29)19(37)14(8-32)41-25)21(39)22(9)42-24-11(28)6-12(33)13(40-24)7-30-15(34)3-4-31-16(35)1-2-17(31)36/h1-2,9-14,18-25,32-33,37-39H,3-8,26-29H2,(H,30,34)/t9-,10+,11+,12-,13+,14+,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1 |

InChI Key |

UOASGLDJLIALIZ-HKLKVVMFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCN4C(=O)C=CC4=O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCN4C(=O)C=CC4=O)O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tobramycin 3-Maleimidopropionate typically involves the reaction of tobramycin with maleimidopropionic acid. The process begins with the activation of the carboxyl group of maleimidopropionic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated maleimidopropionic acid is then reacted with the amino groups of tobramycin under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the fermentation of Streptomyces tenebrarius to produce tobramycin, followed by its chemical modification with maleimidopropionic acid. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tobramycin 3-Maleimidopropionate can undergo various chemical reactions, including:

Oxidation: The maleimide group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The maleimide group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can react with the maleimide group under mild conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the maleimide group.

Reduction: Reduced forms of the maleimide group.

Substitution: Conjugates formed with nucleophiles like thiols and amines.

Scientific Research Applications

Tobramycin 3-Maleimidopropionate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules.

Biology: Employed in the study of protein interactions and labeling of biomolecules.

Medicine: Utilized in the development of targeted drug delivery systems and as a component in antimicrobial therapies.

Industry: Applied in the production of specialized coatings and materials with antimicrobial properties.

Mechanism of Action

The mechanism of action of Tobramycin 3-Maleimidopropionate involves its ability to bind to bacterial ribosomes, inhibiting protein synthesis. The maleimide group allows for the conjugation of the compound to other molecules, enhancing its targeting capabilities. The molecular targets include the 30S ribosomal subunit, which prevents the formation of the 70S initiation complex, leading to bacterial cell death.

Comparison with Similar Compounds

Tobramycin Carbamate Acetate

Another Tobramycin derivative, Tobramycin Carbamate Acetate, replaces the maleimide group with a carbamate-acetate functional group. Key distinctions include:

N-Succinimidyl 3-Maleimidopropionate

N-Succinimidyl 3-Maleimidopropionate (C11H10N2O6, MW 266.21 g/mol) shares the maleimidopropionate backbone but lacks the Tobramycin moiety. Key differences:

3-Maleimidopropionic Acid

3-Maleimidopropionic Acid (C7H7NO4, MW 169.13 g/mol) is a simpler building block for synthesizing maleimide-containing compounds. Unlike this compound, it lacks antibiotic activity and is used exclusively in chemical synthesis .

Parent Compound: Tobramycin

Tobramycin (C18H37N5O9, MW 467.52 g/mol) serves as the foundation for its derivatives. It is a broad-spectrum antibiotic against Gram-negative bacteria, with established assay methods for quality control . Derivatives like this compound expand its utility but may exhibit altered solubility, stability, or biodistribution due to structural modifications.

Research Findings and Antimicrobial Activity

- Tobramycin : Demonstrated potent activity against Escherichia coli and Staphylococcus aureus in antimicrobial assays, with MIC values typically <1 µg/mL .

- This compound: While evidence explicitly confirms its antibacterial classification , direct comparative efficacy data against pathogens are absent in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.